Sibofimloc Systemic Exposure: Minimal Plasma Concentration vs. Conventional Oral Small Molecules in CD Patients
In a Phase 1b study of patients with active Crohn's disease, sibofimloc demonstrated minimal systemic absorption following 13 days of oral administration at 1500 mg twice daily. The observed Cmax values, ranging from 51.3 to 348 ng/mL after a single 3000 mg dose, confirm its gut-restricted pharmacokinetic design [1]. This contrasts sharply with conventional orally administered small molecules for IBD, which typically exhibit substantially higher systemic exposure necessary for target engagement in circulation or tissue compartments.
| Evidence Dimension | Maximum plasma concentration (Cmax) |
|---|---|
| Target Compound Data | Cmax = 51.3 to 348 ng/mL after single 3000 mg dose; low systemic exposure after 1500 mg BID for 13 days [1] |
| Comparator Or Baseline | Conventional orally bioavailable small molecules for IBD (e.g., S1P modulators, JAK inhibitors) — significantly higher plasma concentrations required for systemic target engagement |
| Quantified Difference | Sibofimloc exposure is intentionally minimal, consistent with gut-restricted design; comparator baseline is notably higher systemic exposure |
| Conditions | Phase 1b open-label, multicenter study in adults with active ileal or ileocolonic CD (n=8); oral administration 1500 mg BID for 13 days [1] |
Why This Matters
Demonstrates that sibofimloc's gut-restricted design achieves local therapeutic effect while minimizing systemic exposure, a key differentiator from systemically absorbed IBD therapies with associated off-target safety considerations.
- [1] Reinisch W, Hébuterne X, Buisson A, et al. Safety, pharmacokinetic, and pharmacodynamic study of sibofimloc, a novel FimH blocker in patients with active Crohn's disease. J Gastroenterol Hepatol. 2022;37(5):832-840. PMID: 35266174. View Source
